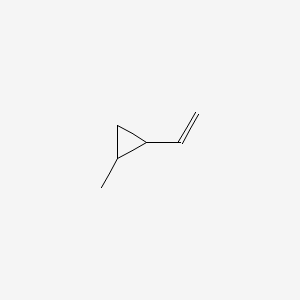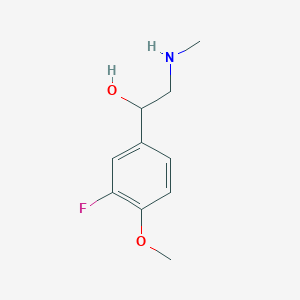
cis-2-Methyl-1-vinylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyl-1-vinylcyclopropane: is an organic compound with the molecular formula C₆H₁₀ . It is a cyclopropane derivative with a vinyl group and a methyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-1-vinylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of diazomethane with alkenes in the presence of a catalyst such as copper or rhodium. This reaction proceeds through the formation of a carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-1-vinylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group, resulting in different cyclopropane derivatives.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkyl-substituted cyclopropanes .
Scientific Research Applications
cis-2-Methyl-1-vinylcyclopropane has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving cyclopropane derivatives.
Medicine: Research into the biological activity of cyclopropane derivatives has potential implications for drug development and therapeutic applications.
Industry: The compound’s unique properties are exploited in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Methyl-1-vinylcyclopropane involves its ability to undergo various chemical transformations. The vinyl group and the strained cyclopropane ring make it highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound may form epoxides through the interaction with oxidizing agents .
Comparison with Similar Compounds
- 1-Methyl-cis-2-(1-ethenyl)-cyclopropane
- 1-Methyl-trans-2-(1-ethenyl)-cyclopropane
Comparison: cis-2-Methyl-1-vinylcyclopropane is unique due to its specific stereochemistry and the presence of both a vinyl and a methyl group on the cyclopropane ring. This combination of features influences its reactivity and the types of reactions it can undergo. Compared to its trans isomer, the cis isomer may exhibit different reactivity and selectivity in chemical reactions .
Properties
CAS No. |
2628-57-1 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
1-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H10/c1-3-6-4-5(6)2/h3,5-6H,1,4H2,2H3 |
InChI Key |
JVVPJIPOOZHNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine hydrochloride](/img/structure/B13556620.png)

![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)


![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)


![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)

